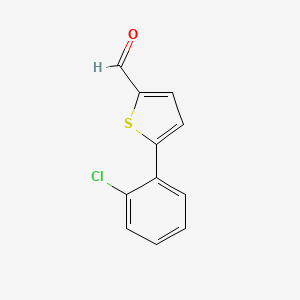

5-(2-Chlorophenyl)thiophene-2-carbaldehyde

Description

5-(2-Chlorophenyl)thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorophenyl group attached to the thiophene ring

Properties

IUPAC Name |

5-(2-chlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEKFPAEXOYFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: 5-(2-Chlorophenyl)thiophene-2-carboxylic acid.

Reduction: 5-(2-Chlorophenyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Role as a Building Block: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various heterocyclic compounds and pharmaceutical agents, allowing for the development of new chemical entities with potential therapeutic effects .

2. Medicinal Chemistry

- Pharmacological Potential: This compound is investigated for its ability to act as a precursor for bioactive molecules. Derivatives of this compound have shown promise in treating diseases such as cancer and infectious diseases due to their unique structural characteristics that enhance biological activity .

- Biological Activity: Research indicates that related thiophene compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines and effective inhibition against bacterial strains .

3. Material Science

- Organic Electronics: The compound is explored for its application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for enhancing device performance in these applications .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Staphylococcus aureus |

| Related Thiophene Derivative | Antimicrobial | 1 µg/mL | Staphylococcus aureus (ATCC700699) |

| Related Thiophene Derivative | Antifungal | 5 µg/mL | Candida albicans |

1. Antibacterial Efficacy

- A study demonstrated that a derivative of this compound exhibited an MIC of 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics.

2. Cytotoxicity Against Cancer Cells

- Research reported significant cytotoxic effects in cancer cell lines with an IC50 value of 13.36 µM for a structurally similar compound, suggesting potential use in cancer therapy.

3. Anti-inflammatory Effects

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in biological targets .

Comparison with Similar Compounds

5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the phenyl group.

2-Chlorobenzaldehyde: Similar structure but lacks the thiophene ring.

Thiophene-2-carbaldehyde: Similar structure but lacks the chlorophenyl group.

Uniqueness: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of both the chlorophenyl and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chlorophenyl group enhances its reactivity and binding affinity, while the thiophene ring contributes to its stability and electronic properties .

Biological Activity

5-(2-Chlorophenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a chlorophenyl group and an aldehyde functional group. The synthesis typically involves the reaction of thiophene derivatives with chlorobenzaldehyde under controlled conditions, often utilizing catalytic methods to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiophene have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 mg/mL |

| S. aureus | 0.25 mg/mL | |

| Thiophene-2-carboxaldehyde | Pseudomonas aeruginosa | 0.3 mg/mL |

Anti-inflammatory Effects

Research has demonstrated that thiophene derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in programmed cell death. For example, in vitro studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| HeLa | 15 | |

| Thiophene-2-carboxaldehyde | A549 (lung cancer) | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

One notable study evaluated the efficacy of various thiophene derivatives, including this compound, against a panel of bacterial strains and cancer cell lines. The results indicated a promising profile for antimicrobial and anticancer activities, supporting further investigation into their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.